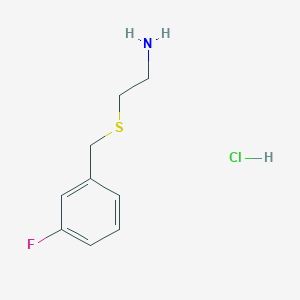

MFCD31714240

Description

However, based on the structural and functional analogs discussed in the literature, we can infer that it likely belongs to a class of synthetic organic compounds with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds are typically characterized by their molecular weight, functional groups, and physicochemical properties, which influence their reactivity, stability, and bioavailability.

Propriétés

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBVIPBQGRDXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluorobenzyl chloride and ethylamine.

Reaction Conditions: The 3-fluorobenzyl chloride is reacted with ethylamine in the presence of a base such as sodium hydroxide to form the intermediate 2-(3-Fluorobenzylsulfanyl)ethylamine.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as sodium hydride and alkyl halides are used.

Reduction: Reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted amines.

Reduction: Reduced amine derivatives.

Applications De Recherche Scientifique

2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form bonds with biological molecules, potentially affecting their function. The fluorobenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares key structural, synthetic, and functional attributes of analogous compounds to hypothesize the properties of MFCD31714240. Data is derived from compounds with similar MDL identifiers and CAS numbers in the evidence.

Table 1: Structural and Physicochemical Properties

Key Observations:

In contrast, CAS 1046861-20-4 (C6H5BBrClO2) is a boron-containing aromatic compound, likely employed in Suzuki-Miyaura coupling reactions . MFCD31714240, if structurally similar to these analogs, may exhibit tailored reactivity for cross-coupling or intermediate synthesis.

The consistent bioavailability score (0.55) across analogs suggests that MFCD31714240 might also face challenges in metabolic stability or membrane permeability.

Synthetic Methods :

- CAS 1022150-11-3 is synthesized via nucleophilic substitution in DMF with potassium carbonate, while CAS 1533-03-5 employs palladium-catalyzed cross-coupling in THF/water .

- These methods highlight the importance of polar aprotic solvents and transition-metal catalysts in synthesizing structurally complex analogs, which may extend to MFCD31714240.

Table 2: Similarity Metrics of Analogous Compounds

Critical Differences:

- Halogen vs. Boron Substituents : Halogenated compounds (e.g., CAS 1761-61-1) exhibit electrophilic reactivity, whereas boron-containing analogs (e.g., CAS 1046861-20-4) are pivotal in cross-coupling reactions .

- Fluorinated Moieties: Compounds like CAS 1533-03-5 (C10H9F3O) demonstrate enhanced metabolic resistance due to the trifluoromethyl group, a feature absent in non-fluorinated analogs .

Research Findings and Limitations

Analytical Challenges :

- emphasizes the need for validated analytical methods (e.g., HPLC, NMR) to resolve structural ambiguities in complex analogs like CAS 1022150-11-3 .

- MFCD31714240 would likely require similar rigorous characterization to confirm purity and functionality.

Toxicity and Safety :

- Recurrent hazard statements (e.g., H302: harmful if swallowed) across analogs underscore the importance of safety protocols in handling MFCD31714240 .

Knowledge Gaps: The absence of MFCD31714240-specific data limits direct comparisons. Future studies should prioritize synthesizing and profiling this compound using methodologies described in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.